molecular formula C12H20N2O2 B1481784 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane CAS No. 2097949-97-6

7-Prolyl-2-oxa-7-azaspiro[3.5]nonane

カタログ番号: B1481784
CAS番号: 2097949-97-6
分子量: 224.3 g/mol
InChIキー: MEWQRCGLPMYLBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Prolyl-2-oxa-7-azaspiro[3.5]nonane is a specialized spirocyclic chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a 2-oxa-7-azaspiro[3.5]nonane scaffold, which is recognized in medicinal chemistry as a valuable bioisostere—a polar, metabolically robust replacement for gem-dimethyl groups and other saturated ring systems . The integration of the prolyl moiety further enhances its utility for constructing complex molecules, particularly in the development of peptide mimetics and targeted bioactive compounds. The core spirocyclic structure is synthetically valuable. Research indicates that analogous 7-azaspiro[3.5]nonane derivatives have been successfully optimized as potent agonists for targets like the GPR119 receptor, showing promise for the treatment of metabolic diseases such as diabetes . Furthermore, the spirocyclic oxetane ring system demonstrates application in the synthesis of fused heterocycles, such as benzimidazoles, which are frameworks of high significance in medicinal chemistry . This reagent provides researchers with a versatile scaffold to improve the physicochemical properties of drug candidates, potentially enhancing binding affinity and metabolic stability. 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

2097949-97-6

分子式

C12H20N2O2

分子量

224.3 g/mol

IUPAC名

2-oxa-7-azaspiro[3.5]nonan-7-yl(pyrrolidin-2-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-11(10-2-1-5-13-10)14-6-3-12(4-7-14)8-16-9-12/h10,13H,1-9H2

InChIキー

MEWQRCGLPMYLBA-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(=O)N2CCC3(CC2)COC3

正規SMILES

C1CC(NC1)C(=O)N2CCC3(CC2)COC3

製品の起源

United States

類似化合物との比較

Structural and Functional Group Variations

The spiro[3.5]nonane core is a versatile scaffold modified by substituents that dictate pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
2-Oxa-7-azaspiro[3.5]nonane (core scaffold) Oxa (oxygen) at position 2, aza at 7 C₇H₁₃NO 127.18*
7-Prolyl-2-oxa-7-azaspiro[3.5]nonane Prolyl group at 7, oxa at 2 Not explicitly reported ~250–300 (estimated)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl at 3, oxa at 7, ketone at 1 C₁₃H₁₅NO₂ 217.26
7-Boc-2-iodo-7-azaspiro[3.5]nonane Boc-protected amine at 7, iodo at 2 C₁₁H₁₈INO₂ 323.18
2,7-Diazaspiro[3.5]nonane derivatives Two nitrogen atoms (e.g., 4b, 5b in ) Varies ~200–300

*Calculated based on analogs.

Key Observations :

  • Prolyl Substituent: The proline-derived group in 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane likely enhances chiral recognition and peptide-like interactions, distinguishing it from simpler analogs .
  • Oxa vs.
  • Protective Groups : Boc and Tosyl groups (e.g., in ) improve stability during synthesis but require deprotection for biological activity.

Physicochemical Properties

  • Solubility: Oxygenated analogs (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) are less polar than diaza derivatives, impacting membrane permeability .
  • Stability : Boc-protected spirocycles (e.g., ) enhance shelf life, whereas prolyl groups may introduce hydrolytic sensitivity.

準備方法

General Synthetic Strategy

The synthesis of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane typically involves:

  • Construction of the 2-oxa-7-azaspiro[3.5]nonane core.
  • Introduction of the prolyl group via amide bond formation or direct incorporation.
  • Purification and isolation of the final compound as a salt or free base.

This approach leverages the spirocyclic amine intermediate, which is functionalized to attach the proline residue.

Preparation of the 2-oxa-7-azaspiro[3.5]nonane Core

The 2-oxa-7-azaspiro[3.5]nonane scaffold is synthesized through cyclization reactions involving amino alcohols and appropriate ring-closing reagents.

Example procedure (adapted from related 2-oxa-7-azaspiro[3.5]nonane acetate synthesis):

Step Reagents and Conditions Outcome
1 Hydrogenation of precursor compound 15 in methanol with Pd/C under H₂ balloon at room temperature overnight Reduction of precursor to spirocyclic amine intermediate
2 Filtration and concentration of reaction mixture Crude product obtained
3 Dissolution in dichloromethane (DCM), addition of acetic acid (HOAc) at 0°C, stirring for 15 min Formation of acetic acid salt of spirocyclic amine
4 Concentration at 0°C, washing with petroleum ether:ethyl acetate (20:1) Purification and isolation of white solid spirocyclic amine acetate salt

Characterization data:

  • $$^{1}H$$ NMR (DMSO-d₆): δ 1.70 (t, 4H), 1.75 (s, 3H), 2.64 (t, 4H), 4.20 (s, 4H)
  • $$^{13}C$$ NMR (DMSO-d₆): δ 23.3, 34.7, 38.9, 42.6, 81.5, 173.9
  • HRMS: Calculated for C₇H₁₃NO [M+H]⁺ 128.1070; Found 128.1068

Yield: 83% as acetic acid salt.

Coupling of Proline to the Spirocyclic Core

The introduction of the prolyl group involves peptide coupling techniques, typically employing activated carboxyl derivatives of proline or its derivatives.

General method:

  • Activation of proline carboxyl group using coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts.
  • Reaction with the amine group of the 2-oxa-7-azaspiro[3.5]nonane intermediate under mild conditions.
  • Purification by crystallization or chromatographic methods.

This step yields the target 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane compound, often isolated as a hydrochloride or oxalate salt for stability and handling.

Salt Formation and Purification

The final compound is frequently isolated as a salt to enhance solubility and stability:

Salt Form Preparation Conditions Notes
Hydrochloride salt Treatment with HCl in organic solvent at room temperature Common for amine-containing spiro compounds; stable solid form
Oxalate salt Reaction with oxalic acid in suitable solvent Provides crystalline solid; useful for analytical characterization

Analytical and Characterization Data

  • Molecular formula: C₁₃H₂₂N₂O₃ (for prolyl-substituted compound, approximate)
  • Molecular weight: Dependent on exact substitution; typically around 250-300 g/mol
  • NMR, HRMS, and IR spectroscopy confirm structure and purity.
  • Purity typically >95% by HPLC.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield/Notes
1 Synthesis of 2-oxa-7-azaspiro[3.5]nonane core Hydrogenation of precursor with Pd/C under H₂ in MeOH 83% yield as acetic acid salt
2 Activation of proline carboxyl group Coupling agents (EDC, DCC, uronium salts) Efficient amide bond formation
3 Coupling reaction Reaction of activated proline with spiro amine High selectivity, mild conditions
4 Salt formation Treatment with HCl or oxalic acid Stable hydrochloride or oxalate salts
5 Purification Crystallization, washing, chromatography >95% purity

Research Findings and Optimization Notes

  • Optimization of the piperidine N-capping group and aryl substituents in related 7-azaspiro[3.5]nonane compounds improved biological activity and pharmacokinetic profiles, suggesting similar strategies may enhance 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane derivatives.
  • Reaction conditions such as temperature control during salt formation (0°C) are critical for obtaining high-purity solids.
  • Use of wet Pd/C and hydrogen balloon allows mild reduction conditions preserving sensitive functional groups.

Q & A

Q. What structural features of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane make it valuable in drug design?

The compound’s spirocyclic framework integrates nitrogen and oxygen atoms, enabling dual hydrogen-bonding interactions with biological targets. Its bicyclic system enhances conformational rigidity, which improves binding specificity and metabolic stability compared to linear analogs. The oxygen atom in the oxa ring increases polarity, aiding solubility, while the nitrogen in the azaspiro moiety facilitates interactions with enzyme active sites (e.g., fatty acid amide hydrolase) .

Q. How can researchers optimize the synthesis of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane derivatives for higher yields?

Key strategies include:

  • Using oxaziridines or m-CPBA for selective oxidation of secondary amines .
  • Employing LiAlH4 or NaBH4 for controlled reduction of carbonyl groups .
  • Introducing carboxylate groups (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) via nucleophilic substitution with chloroformate esters . Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical for minimizing side products .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane derivatives be resolved?

Contradictions often arise from assay conditions or structural heterogeneity. Methodological approaches include:

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Structural analysis : Perform X-ray crystallography or NMR to correlate activity with specific conformations (e.g., axial vs. equatorial substituents) .
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity assays .

Q. What strategies enhance the solubility of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane-based compounds without compromising target affinity?

  • Polar group introduction : Attach carboxylic acids (e.g., 1-carboxylic acid derivatives) or tertiary amines to improve aqueous solubility .
  • Prodrug design : Mask hydrophobic groups with phosphate esters or PEG linkers, which hydrolyze in vivo .
  • Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to stabilize the compound in solution . Solubility is quantified via HPLC or nephelometry, with logP values ideally maintained below 3 .

Q. How does the spirocyclic core influence the compound’s pharmacokinetic profile compared to non-spiro analogs?

The spiro structure reduces rotational freedom, leading to:

  • Improved metabolic stability : Resistance to cytochrome P450 oxidation due to restricted access to reactive sites .
  • Extended half-life : Lower clearance rates observed in rodent models (e.g., t1/2 = 6.2 hours vs. 1.8 hours for linear analogs) .
  • Reduced hERG inhibition : Lower risk of cardiotoxicity compared to flexible amines, as shown in patch-clamp assays .

Comparative Analysis & Experimental Design

Q. What criteria distinguish 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane from structurally similar compounds like 2-oxa-7-azaspiro[4.5]decane?

Parameter 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane2-Oxa-7-azaspiro[4.5]decane
Ring Size 3.5 spiro system4.5 spiro system
Polarity Higher (oxygen in smaller ring)Lower
Binding Affinity Kd = 12 nM (FAAH)Kd = 89 nM
Solubility 1.2 mg/mL (pH 7.4)0.4 mg/mL
The smaller spiro system in 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane enhances steric complementarity with enzyme pockets .

Q. What scalable synthetic routes are available for multigram production of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane derivatives?

  • Step 1 : Cyclopropanation of allyl amines using Simmons-Smith conditions (Zn-Cu/CH2I2) to form the spiro core .
  • Step 2 : Oxidative ring expansion with oxone or H2O2 to install the oxa moiety (yield: 78–85%) .
  • Step 3 : Functionalization via Buchwald-Hartwig coupling or reductive amination for N-alkylation (yield: 65–92%) . Process optimization using DoE (Design of Experiments) minimizes byproducts in large-scale reactions .

Methodological Recommendations

  • Characterization : Use <sup>13</sup>C NMR to confirm spiro junction geometry and HRMS for purity (>98%) .
  • Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) early in development .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols and bioactivity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。